REACTION_SMILES
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[Cl:20][CH2:21][C:22](=[O:23])[Cl:24].[ClH:25].[F:1][c:2]1[c:3]([NH:11][c:12]2[cH:13][cH:14][c:15]([CH2:18][CH3:19])[cH:16][cH:17]2)[c:4]([F:10])[c:5]([F:9])[cH:6][c:7]1[F:8]>>[F:1][c:2]1[c:3]([N:11]([c:12]2[cH:13][cH:14][c:15]([CH2:18][CH3:19])[cH:16][cH:17]2)[C:22]([CH2:21][Cl:20])=[O:23])[c:4]([F:10])[c:5]([F:9])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(Nc2c(F)c(F)cc(F)c2F)cc1
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Name
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Type
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product
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Smiles
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CCc1ccc(N(C(=O)CCl)c2c(F)c(F)cc(F)c2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |